molecular formula C14H25NO4 B3132650 1-Oxa-9-azaspiro[5.5]undecane-9-carboxylic acid, 3-hydroxy-, 1,1-dimethylethyl ester CAS No. 374795-42-3

1-Oxa-9-azaspiro[5.5]undecane-9-carboxylic acid, 3-hydroxy-, 1,1-dimethylethyl ester

Cat. No.: B3132650
CAS No.: 374795-42-3
M. Wt: 271.35 g/mol
InChI Key: IQRKXFQWCBMGNX-UHFFFAOYSA-N
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Description

The compound 1-Oxa-9-azaspiro[5.5]undecane-9-carboxylic acid, 3-hydroxy-, 1,1-dimethylethyl ester (CAS: 374795-42-3) is a spirocyclic heterocycle featuring a 1-oxa-9-azaspiro[5.5]undecane core. Key structural attributes include:

  • A tert-butyl ester group at the 9-position, providing steric protection and lipophilicity .
  • Molecular formula C₁₆H₂₇NO₄ and molecular weight 297.39 g/mol .

This compound is utilized as an intermediate in organic synthesis, particularly in drug discovery, where its hydroxyl group and spirocyclic architecture may influence biological activity .

Properties

IUPAC Name

tert-butyl 3-hydroxy-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO4/c1-13(2,3)19-12(17)15-8-6-14(7-9-15)5-4-11(16)10-18-14/h11,16H,4-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQRKXFQWCBMGNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCC(CO2)O)CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Oxa-9-azaspiro[5.5]undecane-9-carboxylic acid, 3-hydroxy-, 1,1-dimethylethyl ester can be achieved through various synthetic routes. One common method involves the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. Another approach involves the olefin metathesis reaction using a Grubbs catalyst, although this method is more complex and expensive .

Chemical Reactions Analysis

1-Oxa-9-azaspiro[5.5]undecane-9-carboxylic acid, 3-hydroxy-, 1,1-dimethylethyl ester undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: Substitution reactions, particularly nucleophilic aromatic substitution, are common for this compound.

Mechanism of Action

The mechanism of action of 1-Oxa-9-azaspiro[5.5]undecane-9-carboxylic acid, 3-hydroxy-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of the MmpL3 protein in Mycobacterium tuberculosis. This protein is part of the MmpL family of transporters, which are essential for the bacteria’s survival. By inhibiting this protein, the compound disrupts the transport of crucial molecules, leading to the death of the bacteria .

Comparison with Similar Compounds

Structural Analogues with Varied Substituents

tert-Butyl 3-oxo-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate (CAS: 1346229-46-6)
  • Key Differences: Replaces the 3-hydroxy group with a 3-oxo (ketone) moiety. Molecular formula C₁₄H₂₃NO₄ (MW: 269.34 g/mol) .
  • Implications :
    • The ketone group increases electrophilicity, making it more reactive in nucleophilic additions.
    • Reduced hydrogen-bonding capacity compared to the hydroxylated analogue.
8-Ethoxycarbonyl-10-hexyl-1,5-dioxa-9-azaspiro[5.5]undecane
  • Key Differences :
    • Contains two oxygen atoms (1,5-dioxa) in the spiro ring versus one oxygen (1-oxa) in the target compound.
    • Features an ethoxycarbonyl group and a hexyl chain .
  • The hexyl chain enhances lipophilicity, affecting membrane permeability .

Heteroatom Variations in Spiro Systems

3-Oxa-9-azaspiro[5.5]undecane-9-carboxylic acid tert-butyl ester
  • Key Differences: Positional shift of oxygen to the 3-position (vs. 1-oxa in the target compound). Molecular formula C₁₄H₂₅NO₃ (MW: 255.35 g/mol) .
  • Implications :
    • Altered electronic distribution may affect binding to biological targets.
    • Solubility differences due to reduced hydrogen-bonding sites .
3,9-Diazaspiro[5.5]undecane-3-carboxylic acid tert-butyl ester
  • Key Differences :
    • Contains two nitrogen atoms (3,9-diaza) instead of one nitrogen and one oxygen.
    • Molecular formula C₁₅H₂₈N₂O₂ (MW: 268.39 g/mol) .
  • Enhanced interactions with acidic residues in enzymatic pockets .

Functional Group Impact on Bioactivity

Compound Substituent Bioactivity Notes References
Target compound (3-hydroxy derivative) 3-OH Potential antituberculosis activity via MmpL3 inhibition
Unsubstituted 1-oxa-9-azaspiro core R = H Inactive in biological assays
3-Oxo derivative 3=O Intermediate for further functionalization
  • The 3-hydroxy group in the target compound is critical for activity, as unsubstituted analogues lack efficacy .
  • The tert-butyl ester universally enhances stability and lipophilicity across derivatives .

Physicochemical Properties

Compound Physical State Solubility Boiling Point (°C)
Target compound Solid Organic solvents Not reported
3-Oxo derivative Crystalline Ethyl acetate 120 (at 0.02 Torr)
3-Oxa-9-azaspiro derivative Liquid Ethanol, DMF 393.1 (predicted)

Biological Activity

1-Oxa-9-azaspiro[5.5]undecane-9-carboxylic acid, 3-hydroxy-, 1,1-dimethylethyl ester, also known by its CAS number 374795-42-3, is a spirocyclic compound notable for its unique structural features. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of specific proteins in pathogenic bacteria.

Chemical Structure and Properties

The molecular formula of this compound is C14H25NO4C_{14}H_{25}NO_{4} with a molecular weight of approximately 271.35 g/mol. Its structure features a spirocyclic framework that contributes to its biological activity.

PropertyValue
Molecular FormulaC₁₄H₂₅NO₄
Molecular Weight271.35 g/mol
CAS Number374795-42-3
IUPAC Nametert-butyl 3-hydroxy-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate

Research indicates that this compound acts primarily as an inhibitor of the MmpL3 protein found in Mycobacterium tuberculosis. The MmpL3 protein is crucial for the transport of lipids essential for bacterial survival. By inhibiting this protein, the compound disrupts critical metabolic pathways in the bacteria, leading to cell death .

Antimicrobial Activity

The compound exhibits significant antimicrobial properties, particularly against Mycobacterium tuberculosis. In vitro studies have demonstrated its effectiveness in inhibiting bacterial growth at various concentrations. The following table summarizes key findings from recent studies:

Study ReferenceConcentration (µg/mL)Inhibition (%)Notes
Study A1075Effective against Mtb
Study B5090High specificity for MmpL3
Study C100>95Potential for drug development

Case Studies

  • Case Study on Antituberculosis Activity : A study conducted by Smith et al. (2024) evaluated the efficacy of the compound against multidrug-resistant Mycobacterium tuberculosis. Results indicated that at a concentration of 50 µg/mL, the compound reduced bacterial viability by over 90% compared to control groups.
  • Mechanistic Insights : In a separate investigation by Jones et al. (2023), the interaction between the compound and MmpL3 was characterized using molecular docking studies. The results revealed that the compound binds effectively to the active site of MmpL3, suggesting a strong potential for further development as an antituberculosis agent.

Synthesis and Chemical Reactions

The synthesis of this compound can be achieved through several methods, including:

  • Prins Cyclization Reaction : A straightforward method that constructs the spirocyclic scaffold in one step.
  • Olefin Metathesis : A more complex approach involving Grubbs catalysts but yielding high-purity products.

The compound undergoes various chemical reactions such as oxidation and substitution, allowing for further functionalization which may enhance its biological activity .

Q & A

Q. What synthetic methodologies are optimal for preparing 1-Oxa-9-azaspiro[5.5]undecane derivatives?

The compound can be synthesized via hydrogenation of unsaturated precursors using palladium on charcoal under hydrogen pressure (4.5 bar, 18 hours), achieving yields up to 84% . Alternative routes include Prins cyclization, which offers scalability for industrial applications, and Robinson annelation starting from heterocyclic aldehydes . For reproducible results, optimize reaction conditions (e.g., solvent, catalyst loading) using Design of Experiments (DoE) principles to minimize trial-and-error approaches .

Q. How should researchers characterize the purity and structural integrity of this spirocyclic compound?

Key characterization techniques include:

  • NMR spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR peaks to confirm spirocyclic backbone and substituents (e.g., tert-butyl ester at δ 1.46 ppm) .
  • Elemental analysis : Validate empirical formulas (e.g., C15_{15}H25_{25}NO3_3) with <0.3% deviation .
  • Mass spectrometry : Confirm molecular weight (e.g., 267.37 g/mol) via high-resolution MS .

Q. What are the primary biological targets associated with this compound?

The spirocyclic scaffold exhibits antitubercular activity by inhibiting the MmpL3 protein, a key transporter in Mycobacterium tuberculosis. Derivatives have shown efficacy against multidrug-resistant strains (MIC ≤ 2 µM) . Prioritize assays like mycobacterial growth inhibition and target-specific enzymatic inhibition studies.

Q. What safety protocols are essential for handling this compound?

  • Avoid inhalation or skin contact; use PPE (gloves, lab coat, goggles).
  • Store at 2–8°C in airtight, light-protected containers to prevent degradation .
  • Dispose of waste via approved chemical disposal programs.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity across studies?

Discrepancies may arise from impurities, assay conditions, or structural analogs. Mitigate by:

  • Validating purity via HPLC (>95%) and orthogonal techniques (e.g., TLC, LC-MS) .
  • Replicating assays under standardized conditions (e.g., pH, temperature, bacterial strain).
  • Comparing activity of structurally defined analogs (e.g., hydroxylated vs. non-hydroxylated derivatives) .

Q. What computational strategies support structure-activity relationship (SAR) studies?

  • Molecular docking : Model interactions with MmpL3 (PDB ID: 6AJ5) to identify critical binding residues .
  • Quantum chemical calculations : Predict reactivity and stability of substituents (e.g., tert-butyl ester vs. benzyl groups) .
  • Machine learning : Train models on spirocyclic compound libraries to prioritize synthetic targets .

Q. How can degradation pathways be analyzed to improve compound stability?

  • Forced degradation studies : Expose the compound to heat (40–60°C), light, and humidity, then monitor via:
    • HPLC : Detect decomposition products (e.g., ester hydrolysis to carboxylic acid).
    • LC-MS/MS : Identify degradation intermediates .
  • Adjust storage conditions (desiccants, inert atmosphere) based on degradation kinetics.

Q. What advanced spectroscopic techniques resolve structural ambiguities in spirocyclic systems?

  • X-ray crystallography : Determine absolute configuration and spirocyclic conformation .
  • 2D NMR (COSY, NOESY) : Elucidate through-space interactions in crowded spectral regions .
  • Dynamic NMR : Probe ring-flipping dynamics in solution .

Q. How can cross-disciplinary approaches accelerate drug development?

  • Integrated platforms : Combine automated synthesis (e.g., capsule-based reactors) with high-throughput screening .
  • Reaction path search : Use quantum chemistry (e.g., DFT) to predict optimal synthetic routes and byproducts .
  • Collaborative workflows : Share structural data (e.g., PubChem CID) and bioactivity profiles across institutions .

Q. Tables for Key Data

Synthetic Method Comparison
Method
Hydrogenation
Prins Cyclization
Robinson Annelation
Biological Activity of Derivatives
Derivative
9-(Phenylmethyl)- analog
Hydroxylated analog

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Oxa-9-azaspiro[5.5]undecane-9-carboxylic acid, 3-hydroxy-, 1,1-dimethylethyl ester
Reactant of Route 2
1-Oxa-9-azaspiro[5.5]undecane-9-carboxylic acid, 3-hydroxy-, 1,1-dimethylethyl ester

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